3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is a chemical compound with a unique spiro structure, which means it has two rings connected through a single atom. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds through an epoxidation mechanism, where the double bond in the bicyclic structure reacts with the peracid to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds’ reactivity and stability.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in ring-opening reactions with nucleophiles. These reactions can lead to the formation of new bonds and the generation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- (3’,3’-Dimethyl-2-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane-7,2’-oxirane]-3-yl)methanol
Uniqueness
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62318-94-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-8(5-7)10(9)6-11-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
ISNKNHAUYOWDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C13CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.